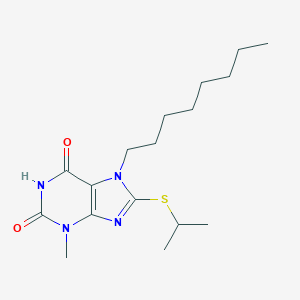
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an isopropylsulfanyl group, a methyl group, and an octyl chain attached to a purine core. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative. The process can be summarized as follows:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Alkylation: The purine derivative undergoes alkylation with octyl bromide in the presence of a base like potassium carbonate to introduce the octyl group.
Thioether Formation: The intermediate product is then reacted with isopropylthiol in the presence of a base such as sodium hydride to form the isopropylsulfanyl group.
Methylation: Finally, the compound is methylated using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
8-(Isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the purine core or the sulfur atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine core, particularly at positions 2 and 6, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
8-(Isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized purines.
作用机制
The mechanism of action of 8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in nucleotide metabolism or receptors that recognize purine derivatives. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
相似化合物的比较
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
8-(Isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylsulfanyl group and the long octyl chain differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
3-methyl-7-octyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2S/c1-5-6-7-8-9-10-11-21-13-14(18-17(21)24-12(2)3)20(4)16(23)19-15(13)22/h12H,5-11H2,1-4H3,(H,19,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPIIISJFRCCJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-[1-(dimethylamino)ethylideneamino]-5-methyl-1H-indole-2-carboxylate](/img/structure/B402178.png)


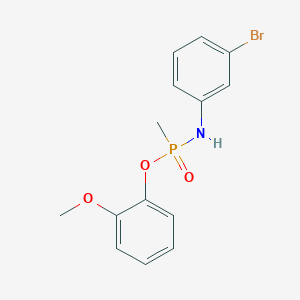
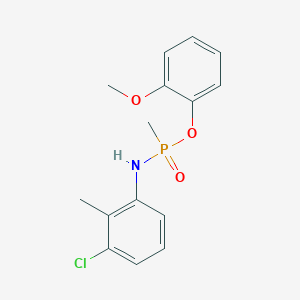
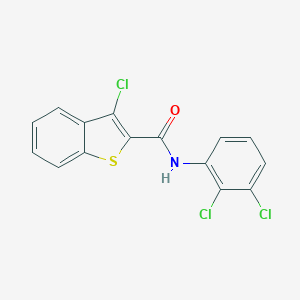
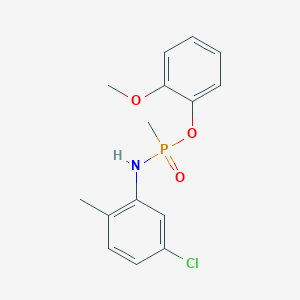
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B402187.png)
![3-{2-[3-(allyloxy)benzylidene]hydrazino}-N-cyclohexyl-3-oxopropanamide](/img/structure/B402188.png)
![2-oxo-N-(1-phenylethyl)-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B402193.png)
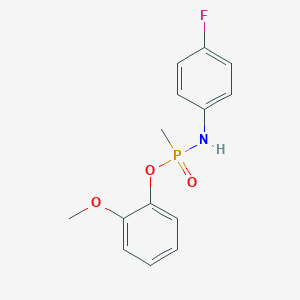
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B402195.png)
![2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402196.png)
![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402199.png)
